Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The hydroxymethyl group can be introduced through subsequent reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution reactions can yield a variety of functionalized thiazole derivatives .
Scientific Research Applications
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial and antifungal properties, making this compound useful in biological studies.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxymethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Ethyl thiazole-4-carboxylate: Similar structure but lacks the hydroxymethyl group
Uniqueness
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications.
Properties
IUPAC Name |
ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h4,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBNJGCTXHRSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443021 | |
Record name | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40235-65-2 | |
Record name | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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